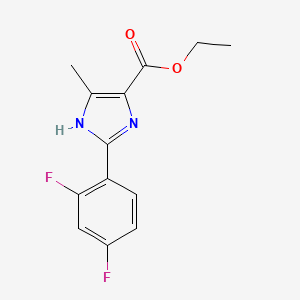

ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate

Description

Properties

Molecular Formula |

C13H12F2N2O2 |

|---|---|

Molecular Weight |

266.24 g/mol |

IUPAC Name |

ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate |

InChI |

InChI=1S/C13H12F2N2O2/c1-3-19-13(18)11-7(2)16-12(17-11)9-5-4-8(14)6-10(9)15/h4-6H,3H2,1-2H3,(H,16,17) |

InChI Key |

IUDBMHLHVNKFHJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(NC(=N1)C2=C(C=C(C=C2)F)F)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows these key steps:

- Formation of the imidazole core via condensation reactions involving appropriate α-dicarbonyl compounds and amines or amidines.

- Introduction of the 2,4-difluorophenyl substituent at the 2-position through nucleophilic aromatic substitution or via coupling reactions.

- Methylation at the 5-position of the imidazole ring.

- Esterification to install the ethyl carboxylate group at the 4-position.

Detailed Synthetic Route (Inferred from Analogous Compounds)

Based on analogous imidazole carboxylate syntheses and patent literature for related difluorophenyl imidazole derivatives, a plausible synthetic route is outlined below:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of α-dicarbonyl precursor | Ethyl oxalate and ethyl chloroacetate with sodium ethoxide at 0-25°C | Formation of intermediate ethyl 2-chloro-3-oxosuccinate |

| 2 | Condensation with substituted amine | Reaction with 2,4-difluoroaniline or corresponding amidine | Formation of imidazole ring with 2,4-difluorophenyl substitution |

| 3 | Methylation at 5-position | Use of methylating agents such as methyl iodide under basic conditions | Introduction of methyl group at position 5 |

| 4 | Esterification or purification | Acid-base treatment and recrystallization | Isolation of ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate with high purity |

This route is supported by the general procedures for imidazole derivatives synthesis described in the literature, including the preparation of ethyl imidazole carboxylates as key intermediates in pharmaceutical syntheses.

Example from Patent Literature

A patent (US20210094954A1) describes preparation methods for difluorophenyl-substituted heterocycles, including imidazole analogs, by condensation and substitution reactions involving difluorophenyl precursors. Although the patent focuses on pyrazolo[1,5-a]pyrimidine derivatives, the synthetic principles apply similarly to imidazole systems, emphasizing the use of difluorophenyl-containing reagents and controlled reaction conditions to achieve regioselective substitution.

Reaction Conditions and Purification

- Typical solvents: Acetonitrile, dichloromethane, or ethanol.

- Bases used: Potassium carbonate or sodium ethoxide.

- Temperature: Reflux or controlled low temperature (0–25°C) depending on the step.

- Purification: Chromatographic methods (silica gel column chromatography) and acid-base extraction to achieve >99% purity, as confirmed by HPLC and NMR spectroscopy.

| Step Number | Intermediate/Product | Reagents | Conditions | Yield (%) | Purification Method | Characterization |

|---|---|---|---|---|---|---|

| 1 | Ethyl 2-chloro-3-oxosuccinate | Ethyl oxalate, ethyl chloroacetate, sodium ethoxide | 0–25°C, 24 h | ~80 | Filtration, solvent evaporation | NMR, MS |

| 2 | Imidazole core with 2,4-difluorophenyl | 2,4-difluoroaniline or amidine | Reflux in ethanol or acetonitrile | 75–85 | Chromatography | NMR, HPLC |

| 3 | 5-Methyl substituted imidazole | Methyl iodide, base (K2CO3) | Room temp to reflux | 70–80 | Chromatography | NMR, MS |

| 4 | This compound | Acid-base treatment | Ambient | 82–90 | Recrystallization, chromatography | HPLC purity >99%, NMR |

- The key to successful synthesis lies in the regioselective formation of the imidazole ring and precise control of substitution at the 2- and 5-positions.

- Use of difluorophenyl-substituted amines or amidines ensures incorporation of the 2,4-difluorophenyl group.

- Methylation at the 5-position is typically achieved via alkylation with methyl iodide or methyl sulfate under basic conditions.

- The ethyl ester group is introduced either during ring closure or via esterification of the carboxylic acid precursor.

- Purification techniques such as acid-base extraction and chromatographic separation are critical for obtaining the compound with high purity suitable for pharmaceutical applications.

The preparation of this compound involves multi-step synthesis focusing on imidazole ring formation, selective substitution with a 2,4-difluorophenyl group, methylation, and esterification. The methods are supported by analogous synthetic procedures in the literature and patent disclosures, emphasizing controlled reaction conditions and purification to achieve high purity. This compound’s synthesis is integral to pharmaceutical intermediate production and requires expertise in heterocyclic chemistry and organic synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted imidazole derivatives.

Scientific Research Applications

Ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-(2,4-difluorophenyl)-5-methyl-1H-imidazole-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the difluorophenyl group enhances its binding affinity and specificity towards certain targets, making it a valuable compound in drug discovery .

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes key structural analogs and their properties:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.